

An In-depth Technical Guide on 2-Hydroxy-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methoxybenzonitrile**, a valuable aromatic compound. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and spectral data.

Core Compound Information

2-Hydroxy-3-methoxybenzonitrile, also known as o-Vanillonitrile, is an organic compound with the chemical formula $C_8H_7NO_2$. It is a benzonitrile substituted with a hydroxyl group at position 2 and a methoxy group at position 3. Its unique structure makes it a versatile intermediate in the synthesis of various heterocyclic compounds and a subject of interest for its potential biological applications.

Property	Value	Reference
CAS Number	6812-16-4	[1][2]
Molecular Formula	$C_8H_7NO_2$	[1][2]
Molecular Weight	149.15 g/mol	[1][2]
Appearance	Off-white solid	[3]
Melting Point	47–48 °C	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2-Hydroxy-3-methoxybenzonitrile** involves the conversion of 2-Hydroxy-3-methoxybenzaldehyde. A detailed experimental protocol is provided below, based on established literature.

Synthesis of 2-Hydroxy-3-methoxybenzonitrile from 2-Hydroxy-3-methoxybenzaldehyde

This one-pot synthesis involves the conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.

Experimental Protocol:

A mixture of 2-hydroxy-3-methoxybenzaldehyde (7.6 g, 50 mmol), hydroxylamine hydrochloride (4.4 g, 63 mmol), and dry sodium acetate (4.5 g, 55 mmol) in anhydrous formic acid (60 ml) is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into water. The precipitated solid is filtered, washed with water, and dried to yield **2-hydroxy-3-methoxybenzonitrile**. The crude product can be further purified by recrystallization.[3]

- **Yield:** Information on the specific yield for this reaction was not available in the provided search results.
- **Purity:** The purity of the synthesized compound can be assessed by its melting point and spectroscopic analysis.

Spectroscopic Data

The structural characterization of **2-Hydroxy-3-methoxybenzonitrile** is confirmed by various spectroscopic methods.

Spectroscopic Data	
¹ H NMR (CDCl ₃)	δ 3.93 (s, 3H, OCH ₃), 6.63 (bs, 1H, OH), 6.89 (dd, 1H, J = 8.4, 7.8 Hz, H-5), 7.05 (m, 2H, H-4, H-6)[3]
¹ H NMR (CDCl ₃) from patent data	δ 3.83 (s, 3H), 6.46-6.58 (m, 2H), 7.40 (d, 1H, J=8.8Hz)[4]
Elemental Analysis	Calculated for C ₈ H ₇ NO ₂ : C, 64.42%; H, 4.73%; N, 9.39%. Found: C, 64.03%; H, 4.83%; N, 9.24%[3]

Note: Discrepancies in the reported ¹H NMR chemical shifts may arise from differences in experimental conditions, such as solvent and instrument calibration.

Potential Biological Activities and Experimental Assays

While direct and extensive studies on the biological activities of **2-Hydroxy-3-methoxybenzonitrile** are limited, the broader class of 2-hydroxybenzonitriles and related methoxyphenolic compounds have demonstrated a range of biological effects, suggesting potential areas of investigation for the title compound.

Inferred Potential Activities:

- **Antimicrobial Activity:** 2-Hydroxybenzonitrile derivatives have shown activity against various pathogenic microorganisms.[5]
- **Anticancer and Anti-inflammatory Activities:** Benzofuran derivatives synthesized from 2-hydroxybenzonitrile have exhibited cytotoxic effects against cancer cell lines.[5] Furthermore, derivatives of the structurally related 2-hydroxy-3-methoxybenzylamine have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation and cancer.

Suggested Experimental Protocols for Biological Evaluation:

Based on the activities of related compounds, the following assays could be employed to evaluate the biological potential of **2-Hydroxy-3-methoxybenzonitrile**.

1. Cytotoxicity Assay (MTT Assay):

This assay determines the cytotoxic effect of a compound on cell lines.

- Protocol:
 - Seed human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates and incubate until a monolayer is formed.
 - Treat the cells with various concentrations of **2-Hydroxy-3-methoxybenzonitrile** dissolved in a suitable solvent (e.g., DMSO, with a final concentration not exceeding 0.5%).
 - Incubate for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[\[6\]](#)[\[7\]](#)

2. Antimicrobial Activity Assay (Microbroth Dilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

- Protocol:
 - Prepare a series of twofold dilutions of **2-Hydroxy-3-methoxybenzonitrile** in a suitable broth medium in a 96-well microtiter plate.
 - Inoculate each well with a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*).
 - Include positive (microorganism with no compound) and negative (broth only) controls.
 - Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

3. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages):

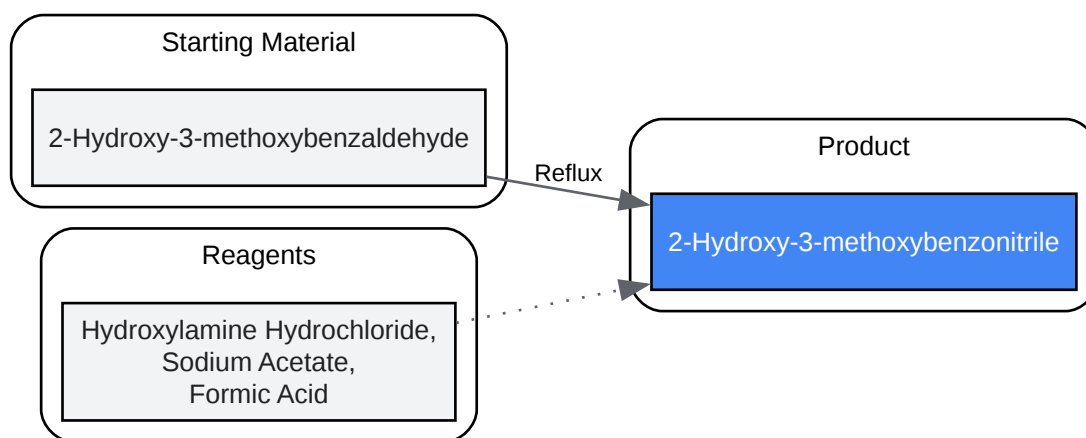
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- Protocol:
 - Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
 - Pre-treat the cells with different concentrations of **2-Hydroxy-3-methoxybenzonitrile** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.
 - Incubate for 24 hours.
 - Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
 - Determine the concentration of nitrite by comparing the absorbance with a standard curve of sodium nitrite.

- Assess the inhibitory effect of the compound on NO production.[9][10]

Visualizations

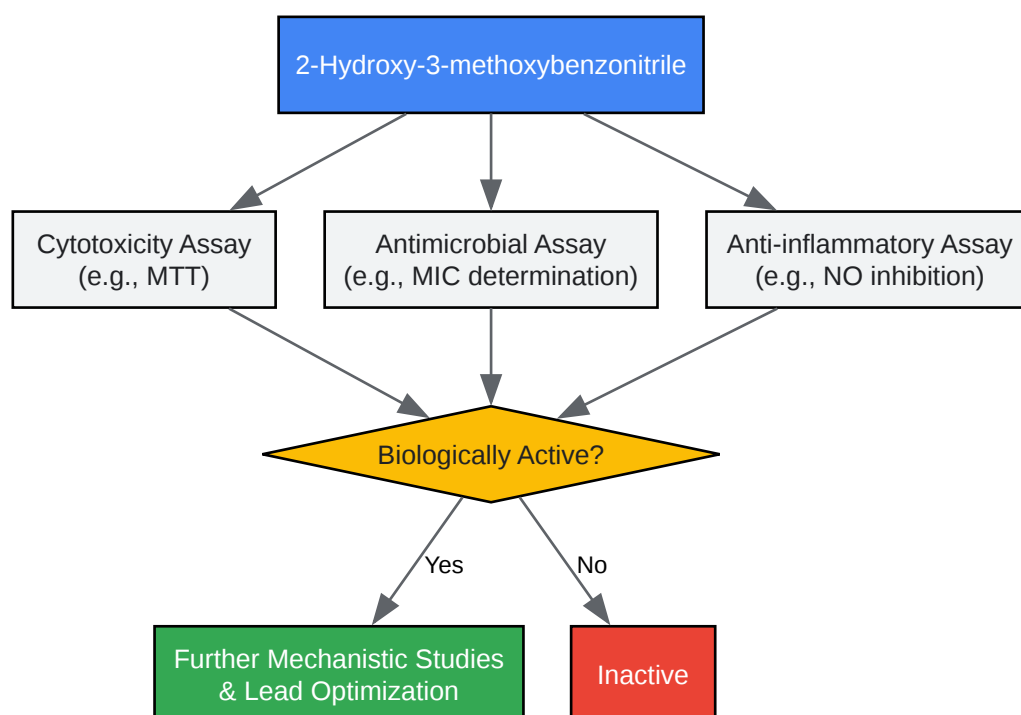
Logical Relationship of Synthesis



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Caption: Synthesis of **2-Hydroxy-3-methoxybenzonitrile**.

Potential Biological Screening Workflow



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Caption: Workflow for biological activity screening.

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